Physicochemical Property Divergence: Quantified Differences Between Bromo and Chloro Pyrimidine-2-carboxylate Ethyl Esters
Ethyl 5-bromopyrimidine-2-carboxylate demonstrates quantifiable physicochemical divergence from its 5-chloro analog (CAS 1227571-82-5) that directly impacts chromatographic behavior and formulation. The bromo compound has a molecular weight of 231.05 g/mol, while the chloro analog is 186.60 g/mol—a 44.45 g/mol difference (19.2% lower) . More importantly, the computed LogP differs substantially: the bromo compound has a LogP of 1.52 (or 1.518), whereas the chloro analog has an XLogP of 0.3—a difference of approximately 1.22 log units . This difference corresponds to the bromo compound being approximately 16- to 17-fold more lipophilic than its chloro counterpart based on the logarithmic relationship between LogP and partition coefficient. Additionally, the density of the bromo compound (1.577 ± 0.06 g/cm³) is higher than that of the chloro analog (1.311 ± 0.06 g/cm³) by approximately 0.266 g/cm³, reflecting the increased molecular mass contribution of bromine relative to chlorine . These quantifiable differences are critical for reverse-phase HPLC method development, where the bromo compound will exhibit significantly longer retention times (typically an increase of ~0.5 to 1.0 logP unit translates to several minutes of retention time shift on C18 columns under standard acetonitrile/water gradients) [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 1.52 (or 1.518) |
| Comparator Or Baseline | Ethyl 5-chloropyrimidine-2-carboxylate: XLogP = 0.3 |
| Quantified Difference | ΔLogP ≈ 1.22 (16–17× higher lipophilicity) |
| Conditions | Computed properties (ACD/Labs or PubChem XLogP3 algorithm) |
Why This Matters
The 16- to 17-fold higher lipophilicity of the bromo compound enables superior membrane permeability in cell-based assays and alters reverse-phase HPLC retention times, directly impacting purification method development and downstream bioassay reproducibility.
- [1] Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd ed. Wiley, 2010. Chapter 2: Retention and Selectivity. View Source
